molecular formula C24H18N2OS3 B2924939 2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine CAS No. 478029-99-1

2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine

Cat. No.: B2924939
CAS No.: 478029-99-1
M. Wt: 446.6
InChI Key: FSGGNTKQOJPSKL-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidine core substituted with benzylsulfanyl and 4-methoxyphenylsulfanyl groups. The benzothieno-pyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The sulfanyl groups at positions 2 and 4 introduce steric and electronic modifications that influence solubility, bioavailability, and binding affinity.

Properties

IUPAC Name

2-benzylsulfanyl-4-(4-methoxyphenyl)sulfanyl-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2OS3/c1-27-17-11-13-18(14-12-17)29-23-22-21(19-9-5-6-10-20(19)30-22)25-24(26-23)28-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGGNTKQOJPSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC(=NC3=C2SC4=CC=CC=C43)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl] benzothieno[3,2-d]pyrimidine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The chemical formula for this compound is C24H18N2O2S3C_{24}H_{18}N_{2}O_{2}S_{3}, and it features a complex structure that contributes to its biological activity. The presence of sulfanyl groups and the benzothieno-pyrimidine framework play a crucial role in its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related benzothiazole and pyrimidine derivatives, which share structural similarities with our compound. For instance, derivatives have shown significant inhibition against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values indicate that certain derivatives exhibit effective antibacterial activity:
    • Against E. coli: MIC < 29 μg/mL
    • Against S. aureus: MIC < 40 μg/mL
    • Against C. albicans: MIC < 207 μg/mL .

These findings suggest a promising potential for the compound in treating bacterial infections.

Anti-inflammatory Properties

The anti-inflammatory effects of compounds similar to 2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl] benzothieno[3,2-d]pyrimidine have been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are pivotal in inflammatory responses.

Anticancer Activity

Research has indicated that thiazole and pyrimidine derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms:

  • Cell Cycle Arrest : Some derivatives have shown the ability to halt cell cycle progression in cancerous cells.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways has been documented, leading to increased cancer cell death .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on benzothiazolopyrimidine derivatives demonstrated their effectiveness against multiple bacterial strains, confirming the importance of structural modifications in enhancing biological activity .
  • Molecular Docking Studies : Molecular docking simulations have been performed to predict binding affinities of similar compounds to key proteins involved in bacterial resistance mechanisms. Results indicated favorable interactions with DNA gyrase and other targets associated with bacterial growth inhibition .

Pharmacokinetic Profile

Pharmacokinetic assessments using tools like SwissADME have predicted favorable absorption and bioavailability for compounds within this class, suggesting that modifications can lead to improved therapeutic profiles without violating Lipinski's rules for drug-likeness .

Data Table

PropertyValue
Molecular Weight426.59 g/mol
Chemical FormulaC24H18N2O2S3C_{24}H_{18}N_{2}O_{2}S_{3}
Antimicrobial MIC (E. coli)< 29 μg/mL
Antimicrobial MIC (S. aureus)< 40 μg/mL
Anticancer ActivityApoptosis induction observed

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features Biological Activity (if reported)
Target Compound 2-(Benzylsulfanyl), 4-[(4-methoxyphenyl)sulfanyl] C₂₄H₁₇N₂OS₃ 441.58 Electron-rich methoxy group enhances π-π stacking; benzylsulfanyl increases lipophilicity Not explicitly reported, but analogs show anti-inflammatory/anticancer activity
2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile () 4-Methylphenyl, 6-pentyl, 5-cyano C₂₄H₂₄N₃S₂ 442.60 Nitrile group improves metabolic stability; pentyl chain enhances membrane permeability Crystallographic data reported; biological activity not specified
2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one () 3,3-Dimethyl-2-oxobutyl, tetrahydro ring C₂₄H₂₅N₃O₂S₂ 463.60 Tetrahydro ring reduces planarity, potentially improving solubility Not reported, but similar scaffolds tested for kinase inhibition
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide () Benzofuro-pyrimidine, acetamide C₂₀H₁₅N₃O₃S 377.42 Benzofuro core alters electronic properties; acetamide enhances solubility Structural analog with unconfirmed activity
3-Benzyl-2-{[3-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one () Piperazine, 3-oxopropyl C₃₂H₃₂N₄O₂S₂ 584.74 Piperazine moiety improves water solubility and target engagement In vitro anticancer activity reported

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenyl group enhances electron density, favoring interactions with aromatic residues in enzyme active sites (e.g., COX-2) .
  • Solubility and Bioavailability : Piperazine-containing derivatives () exhibit higher solubility due to polar amine groups, whereas the target compound’s benzyl and methoxyphenyl groups increase lipophilicity, which may limit aqueous solubility but enhance membrane permeability .
  • Ring System Modifications: Replacement of benzothieno with benzofuro () reduces sulfur’s electronegativity, altering charge distribution and hydrogen-bonding capacity .

Pharmacological Profiles

While direct data for the target compound is unavailable, insights can be extrapolated from analogs:

  • Anti-Inflammatory Potential: Benzothieno-pyrimidines with aryl sulfanyl groups (e.g., derivatives 1–11) showed COX-2 inhibition comparable to nimesulide, suggesting the target compound may share this activity .
  • Anticancer Activity : S-alkyl derivatives () demonstrated cytotoxicity via kinase inhibition, with IC₅₀ values in the micromolar range. The target compound’s sulfanyl groups may similarly interact with cysteine residues in oncogenic proteins .

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